An In-depth Technical Guide to 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl ketone moiety imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures and a potential covalent inhibitor of various enzymes. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, general synthetic strategies, and its potential applications, particularly in the realm of therapeutic agent development. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust and insightful resource for researchers.
Introduction: The Significance of Trifluoromethyl Ketones in Drug Discovery
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl group (-CF3) is particularly valued for its ability to increase metabolic stability, modulate lipophilicity, and alter binding affinities.[1][2] When positioned adjacent to a carbonyl group, as in trifluoromethyl ketones (TFMKs), the strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic.[2] This heightened reactivity is a key feature of TFMKs, making them susceptible to nucleophilic attack and enabling their function as potent enzyme inhibitors.[3][4]
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one belongs to this important class of molecules. The substituted phenyl ring offers a scaffold for further functionalization, allowing for the fine-tuning of its biological activity and selectivity. This guide will delve into the specific attributes of this compound, providing a foundational understanding for its application in research and development.
Molecular Structure and Identifiers
Molecular Identifiers (Predicted)
| Identifier | Value |
| Molecular Formula | C9H5BrF4O |
| Molecular Weight | 285.04 g/mol |
| IUPAC Name | 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one |
| InChI Key | (Predicted) |
| SMILES | FC1=C(C=C(Br)C=C1)CC(=O)C(F)(F)F |
Physical and Chemical Properties
Direct experimental data for 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one are scarce. However, its properties can be inferred from structurally related compounds, such as 3-Bromo-1,1,1-trifluoro-2-propanone (CAS 431-35-6) and other aromatic TFMKs.
Predicted Physical Properties
| Property | Predicted Value/State | Rationale/Comparison |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar aromatic TFMKs.[6] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Significantly higher than the non-aromatic analogue 3-Bromo-1,1,1-trifluoro-2-propanone (87 °C) due to the larger, more polarizable aromatic ring.[7] |
| Melting Point | Likely a low-melting solid | Aromatic TFMKs can be solids at room temperature.[8] |
| Solubility | Immiscible with water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). | The hydrophobic aromatic ring and halogen atoms suggest poor water solubility.[9] |
| Density | > 1.5 g/mL | The presence of bromine and multiple fluorine atoms is expected to result in a high density. The density of 3-Bromo-1,1,1-trifluoro-2-propanone is 1.839 g/mL.[10] |
Chemical Reactivity
The chemical behavior of 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is dominated by the electrophilic nature of the trifluoromethyl ketone.
-
Nucleophilic Addition: The carbonyl carbon is highly susceptible to attack by nucleophiles. In aqueous media, TFMKs can exist in equilibrium with their hydrated gem-diol form. This hydrated form can act as a transition-state analogue inhibitor for certain enzymes, particularly proteases.[2]
-
Reactions at the α-Carbon: The methylene group adjacent to the carbonyl can be deprotonated under basic conditions to form an enolate, which can then participate in various C-C bond-forming reactions.
-
Aromatic Ring Chemistry: The bromo and fluoro substituents on the phenyl ring can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further elaboration of the molecule.
Synthesis Strategies
The synthesis of aryl trifluoromethyl ketones can be achieved through several established methods. A plausible synthetic route to 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one would likely involve the coupling of a substituted benzene derivative with a trifluoroacetyl-containing building block.
Generalized Synthetic Workflow
A common approach involves the reaction of an organometallic reagent derived from a haloarene with a trifluoroacetic acid derivative.[11]
Figure 1: A generalized workflow for the synthesis of aryl trifluoromethyl ketones.
Experimental Protocol (Hypothetical)
-
Formation of the Organometallic Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon), magnesium turnings are added. A solution of 1,5-dibromo-2-fluorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (5-Bromo-2-fluorophenyl)magnesium bromide.
-
Reaction with Trifluoroacetylating Agent: The prepared Grignard reagent is then added slowly to a solution of ethyl trifluoroacetate in anhydrous THF at a low temperature (e.g., -78 °C).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one.
Applications in Research and Drug Development
Trifluoromethyl ketones are widely recognized for their potential as enzyme inhibitors, particularly for serine and cysteine proteases.[3][4] The electrophilic ketone serves as a "warhead" that is attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, leading to the formation of a stable hemiacetal or hemithioacetal adduct. This covalent modification can result in potent and often irreversible inhibition.
Figure 2: General mechanism of protease inhibition by a trifluoromethyl ketone.
Given this mechanism, 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one could be investigated as a potential inhibitor for a variety of therapeutic targets, including:
-
Cathepsins: Involved in cancer progression and other diseases.
-
Caspases: Key mediators of apoptosis, with implications for cancer and neurodegenerative disorders.
-
Viral Proteases: Essential for viral replication, making them attractive targets for antiviral therapies.
The 5-bromo-2-fluorophenyl moiety can be utilized for structure-activity relationship (SAR) studies. The bromine atom, in particular, serves as a convenient handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of interactions with specific binding pockets within the target enzyme.
Safety and Handling
While a specific safety data sheet (SDS) for 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is not available, the safety precautions should be based on those for similar hazardous compounds, such as 3-Bromo-1,1,1-trifluoroacetone.
Hazard Identification (Based on Analogs)
-
Flammability: May be a flammable liquid.[12]
-
Corrosivity: Likely to be corrosive and can cause severe skin burns and eye damage.[12]
-
Toxicity: May be harmful if swallowed or inhaled.
-
Irritation: Can cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is a promising, albeit undercharacterized, molecule with significant potential in the field of drug discovery. Its trifluoromethyl ketone core provides a reactive center for covalent enzyme inhibition, while the substituted aromatic ring offers a platform for synthetic diversification. This guide has provided a comprehensive overview of its predicted properties, potential synthetic routes, and likely applications by drawing upon established knowledge of related compounds. Further experimental investigation into this molecule is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound for the development of novel therapeutics.
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(No author specified). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved March 27, 2026, from [Link]
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(No author specified). The dual role of BrCF2CO2Et: difluorocarbene-enabled access to α-trifluoromethyl ketones from sulfoxonium ylides. Rsc.org. Retrieved March 27, 2026, from [Link]
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